1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Overview
Description
1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(5-methoxy-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid is 330.15795719 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neurochemical Activity
Research on piperidinyl indole derivatives, like RU 24969, has shown potent serotonin (5-HT) receptor agonist properties in the rat brain. These compounds effectively decrease 5-hydroxyindole acetic acid (5-HIAA) levels, indicating a reduction in 5-HT turnover. This effect suggests potential applications in studying serotonin's role in neurochemical processes and neurological disorders (Euvrard & Boissier, 1980).
Anti-inflammatory and Analgesic Effects
Substituted piperidinecarboxylic acids have been evaluated for their anti-inflammatory and analgesic properties. For instance, derivatives like 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide have shown significant anti-inflammatory and analgesic activities in animal models, indicating their potential as new therapeutic agents for pain and inflammation management (Okunrobo & Usifoh, 2006).
Cognitive Enhancements
Studies on selective 5-HT4 receptor agonists, such as RS 67333, have demonstrated their ability to enhance cognitive performance in animal models. These compounds have shown promise in reversing cognitive deficits and improving learning and memory, suggesting potential applications in treating cognitive disorders related to aging or neurodegenerative diseases (Fontana et al., 1997); (Lamirault & Simon, 2001).
Receptor Modulation
The pharmacological characterization of compounds like MDL 105,519 as NMDA receptor glycine site antagonists highlights their role in modulating receptor activity. Such compounds can inhibit NMDA-dependent responses, which are crucial in excitatory neurotransmission and have implications in studying neurological disorders and potential therapeutic interventions (Baron et al., 1997).
Properties
IUPAC Name |
1-[3-(5-methoxyindol-1-yl)propanoyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-15-2-3-16-14(12-15)6-8-19(16)11-7-17(21)20-9-4-13(5-10-20)18(22)23/h2-3,6,8,12-13H,4-5,7,9-11H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNKOCSIGTLFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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